molecular formula C20H15ClN2O2 B5869780 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylbenzoate

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylbenzoate

Cat. No.: B5869780
M. Wt: 350.8 g/mol
InChI Key: YETNLZLNPMUCND-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylbenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of an amino group, a chlorophenyl group, and a phenylbenzoate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylbenzoate typically involves the reaction of 4-chlorobenzaldehyde with 2-phenylbenzoic acid in the presence of an amine catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction proceeds through a condensation mechanism, forming the desired product with high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3-bromobenzoate
  • [(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-cyclohexylcarbamate

Uniqueness

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylbenzoate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial settings.

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 2-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2/c21-16-12-10-15(11-13-16)19(22)23-25-20(24)18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H2,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YETNLZLNPMUCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)ON=C(C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(=O)O/N=C(/C3=CC=C(C=C3)Cl)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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